molecular formula C20H24O4 B1249648 Isoguaiacin CAS No. 78341-26-1

Isoguaiacin

Cat. No. B1249648
CAS RN: 78341-26-1
M. Wt: 328.4 g/mol
InChI Key: TZAAYUCUPIYQBR-FKANQGBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-isoguaiacin is a lignan. It has a role as a metabolite.

Scientific Research Applications

Osteoblast Differentiation

A study highlighted the stimulatory activity of isoguaiacin on osteoblast differentiation. In vitro assays using primary cultures of mouse osteoblasts revealed that isoguaiacin significantly increased alkaline phosphatase activity, collagen synthesis, and calcium deposition. This suggests its potential application in bone health and osteoporosis treatment by promoting bone formation (Lee, Yang, Ma, & Kim, 2007).

Neuroprotection

Isoguaiacin has demonstrated neuroprotective effects. In a study using primary cultures of rat cortical cells, isoguaiacin showed significant protective activities against glutamate-induced neurotoxicity, highlighting its potential for applications in neurodegenerative diseases or brain injury (Ma, Sung, & Kim, 2004).

Synthetic Applications

The efficient total synthesis of isoguaiacin has been reported, providing a methodological foundation for its broader application in pharmacological and biochemical research. This synthetic approach allows for the production of isoguaiacin and related compounds, which could be used for further biological studies or as part of drug development programs (Pilkington, Song, Fedrizzi, & Barker, 2017).

Antioxidant Properties

Research on isoguaiacin has also delved into its antioxidant properties, which could be leveraged in the development of therapeutic agents targeting oxidative stress-related conditions. By scavenging free radicals and enhancing cellular antioxidant defenses, isoguaiacin could play a role in preventing or mitigating oxidative damage in cells (Furuya, Kuroiwa, & Kino, 2017).

Cardiovascular Health

Isoguaiacin has been implicated in cardiovascular health through studies that explore its effects on blood vessels and heart cells. Its potential to protect against atherosclerosis, regulate blood pressure, and prevent cardiac fibrosis makes it a compound of interest for cardiovascular disease research and therapy development (Luo et al., 2015).

properties

CAS RN

78341-26-1

Product Name

Isoguaiacin

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(6R,7R,8R)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12-,20-/m1/s1

InChI Key

TZAAYUCUPIYQBR-FKANQGBASA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1C)C3=CC(=C(C=C3)O)OC)O)OC

SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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